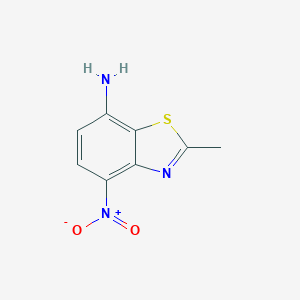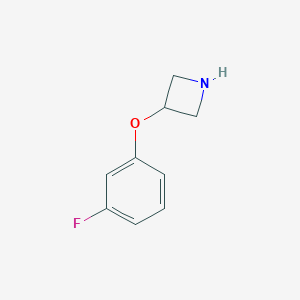
3-(3-Fluorophenoxy)azetidine
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-(3-Fluorophenoxy)azetidine and its derivatives involves complex chemical processes. A notable method includes fluorocyclization of allyl alcohols and amines, representing a pioneering approach to constructing four-membered heterocycles with fluorine atoms (Zhang et al., 2021). Additionally, the synthesis of 3-fluoroazetidinecarboxylic acids suggests a pathway towards developing new peptide building blocks, showcasing the compound's versatility in synthesis strategies (Liu et al., 2015).
Molecular Structure Analysis
Understanding the molecular structure of 3-(3-Fluorophenoxy)azetidine is crucial for its application in chemical synthesis. The crystal and molecular structure analysis of related compounds, such as 3′-Fluoro-3′-Deoxythymidine, has been conducted to determine correlations between molecular conformations and their chemical activity, providing insights into the structural aspects of these compounds (Roey & Schinazi, 1990).
Chemical Reactions and Properties
Azetidine derivatives participate in a variety of chemical reactions, demonstrating a range of chemical properties. For instance, the synthesis of new quinolone antibiotics utilizing azetidine derivatives indicates the compound's potential for creating pharmacologically active molecules (Ikee et al., 2008). Moreover, the fluorination of azetidine derivatives, as seen in the synthesis of 3',3'-dichloroazetidines, adds to the chemical versatility of these compounds (Aelterman et al., 1998).
Physical Properties Analysis
The physical properties of 3-(3-Fluorophenoxy)azetidine, such as solubility, melting point, and stability, are essential for its application in synthesis and other chemical processes. While specific studies on these properties are not directly mentioned, the synthesis and application contexts imply that these properties have been optimized for various chemical reactions and applications.
Chemical Properties Analysis
3-(3-Fluorophenoxy)azetidine exhibits a range of chemical properties, including reactivity towards different chemical groups, stability under various conditions, and its potential as a building block in medicinal chemistry. The synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid, for example, highlights the compound's utility as a fluorinated heterocyclic amino acid in medicinal chemistry (Van Hende et al., 2009).
Aplicaciones Científicas De Investigación
Cancer Treatment : Azetidine-functionalized small molecules, which include 3-(3-Fluorophenoxy)azetidine derivatives, have shown effectiveness in inhibiting STAT3 signaling and blocking tumor growth in human breast cancer xenografts. This suggests their potential for clinical development as novel therapeutic agents for human breast cancer (Yue et al., 2019).
Antibacterial Agents : Novel fluoroquinolone antibiotics synthesized using azetidine derivatives demonstrate greater antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to levofloxacin, indicating their potential as effective antibacterial agents (Ikee et al., 2008).
Imaging Applications : Incorporating 3-substituted azetidine groups into rhodamine dyes allows for the precise tuning of their spectral and chemical properties. This innovation has resulted in versatile new labels for live-cell and in vivo imaging (Grimm et al., 2017).
Antiviral Therapies : 3-(3-Fluorophenoxy)azetidine derivatives have shown anti-HIV activity. For instance, 3'-fluoro- and 3'-azido-substituted pyrimidine 2',3'-dideoxynucleoside analogues exhibit their anti-retrovirus activity primarily through phosphorylation-dependent inhibition of HIV and MSV (Balzarini et al., 1988).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(3-fluorophenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c10-7-2-1-3-8(4-7)12-9-5-11-6-9/h1-4,9,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIITHAOPCRHAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573612 | |
| Record name | 3-(3-Fluorophenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenoxy)azetidine | |
CAS RN |
106860-03-1 | |
| Record name | 3-(3-Fluorophenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

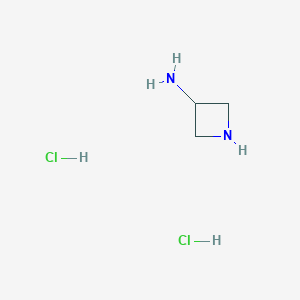
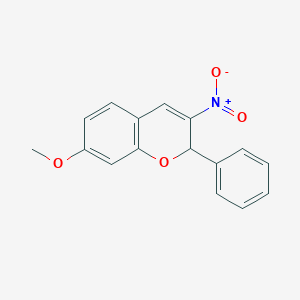
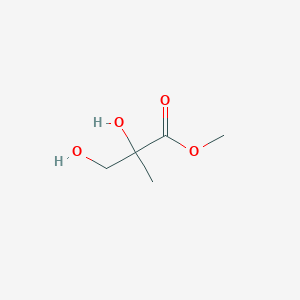
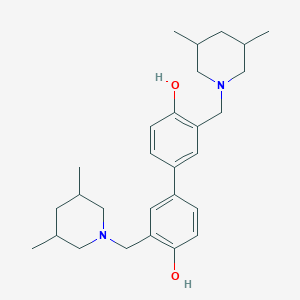
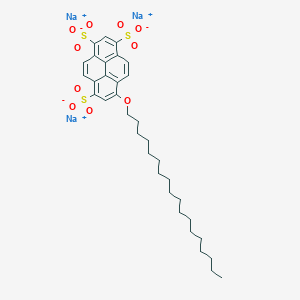
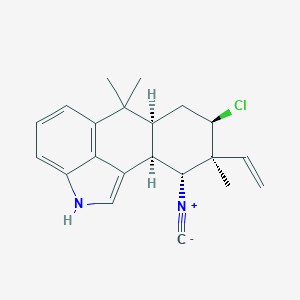
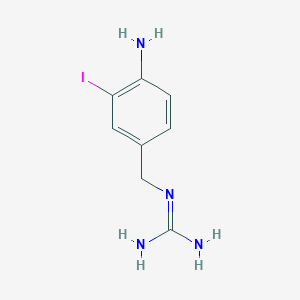
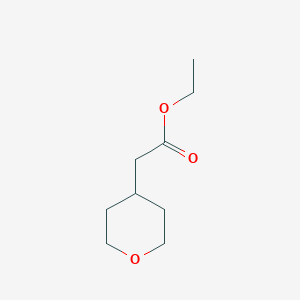
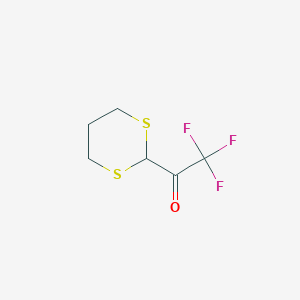
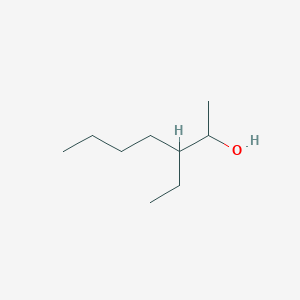
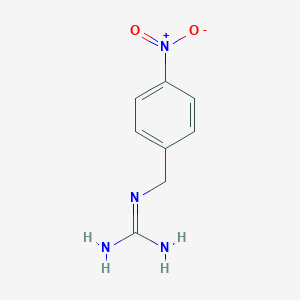
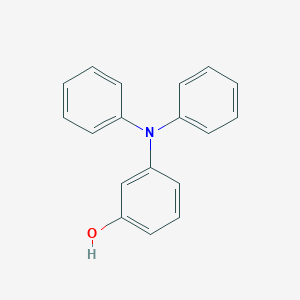
![1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine](/img/structure/B10029.png)
